5-thia-8-azaspiro[3.5]nonan-9-one
Description
Properties
CAS No. |
2503208-23-7 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiol-Containing Precursors
A common approach involves intramolecular cyclization of thiol-containing intermediates. For example, mercaptoalkylamines can undergo nucleophilic attack on activated carbonyl groups to form the spirocyclic skeleton.
Representative Procedure
-
Starting Material : 3-Mercapto-1-aminopropane derivatives.
-
Activation : Treatment with chloroacetyl chloride forms a thioether-linked intermediate.
-
Cyclization : Base-mediated intramolecular attack (e.g., NaH in THF) forms the spirocyclic lactam.
Challenges : Competing oxidation of thiols to disulfides requires inert atmospheres. Typical yields range from 45–65% after purification.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers stereoselective access to spirocycles. A diene precursor with sulfur and amine functionalities undergoes metathesis to form the spiro structure.
Example Protocol
-
Substrate : Allylthioether-allylamine derivatives.
-
Catalyst : Grubbs II (5 mol%) in dichloromethane.
-
Conditions : 40°C, 12–24 hours.
Limitations : High catalyst costs and sensitivity to functional groups.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction facilitates ether bond formation between alcohol and thiol groups, critical for constructing the thia-azaspiro framework.
Steps
Reductive Amination
Combining ketone and amine precursors under reductive conditions constructs the azaspiro ring.
Procedure
-
Ketone : 5-Thia-spiro[3.5]nonan-9-one.
-
Amine : Benzylamine derivatives.
-
Reducing Agent : NaBH₃CN in methanol.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | NaH, Chloroacetyl chloride | 45–65 | Scalable, minimal catalysts | Thiol oxidation risks |
| RCM | Grubbs II | 50–70 | Stereoselective | High cost, functional group sensitivity |
| Mitsunobu | DIAD, PPh₃ | 60–75 | Configurational control | Phosphine oxide byproduct |
| Reductive Amination | NaBH₃CN | 55–80 | Mild conditions | Requires pre-formed ketone |
Challenges and Optimizations
Stereochemical Control
The spirocyclic center’s configuration impacts biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) improve enantioselectivity but add synthetic steps.
Protecting Group Strategies
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance cyclization rates, while temperatures >60°C risk side reactions like epimerization.
Industrial-Scale Considerations
Patent CN113214290A highlights the importance of cost-effective reagents (e.g., NaH vs. LDA) and solvent recycling for scalability . Batch processes using dichloromethane or acetonitrile are preferred for their low boiling points and ease of removal.
Chemical Reactions Analysis
Types of Reactions
5-thia-8-azaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can produce various amines .
Scientific Research Applications
5-thia-8-azaspiro[3.5]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-thia-8-azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
Key Analogous Compounds :
- 5,8-Diazaspiro[3.5]nonan-9-one (CID 55253257): Contains two nitrogen atoms (positions 5 and 8) and a ketone (C7H12N2O) .
- 5-Oxa-2-azaspiro[3.5]nonan-8-one (CAS 2306275-18-1): Substitutes sulfur with oxygen (oxa) at position 5 (C7H11NO2) .
- 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives: Non-spiro bicyclic compounds with nitrogen atoms at positions 3 and 7 (e.g., LA-3 complex with β-cyclodextrin) .
Structural Differences :
- Heteroatom Position and Identity: The replacement of sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza) alters electronic properties.
- Spiro vs. Bicyclic Frameworks: Spiro compounds like 5-thia-8-azaspiro[3.5]nonan-9-one exhibit constrained conformations, which may improve target binding specificity compared to non-spiro analogs .
Physicochemical Properties
*Note: Data for this compound are inferred from analogs.
- Polar Surface Area (PSA): Compounds like 5,8-diazaspiro[3.5]nonan-9-one (PSA ≈ 46.6 Ų) likely exhibit moderate solubility, whereas sulfur-containing analogs may have lower solubility due to increased hydrophobicity .
Q & A
Q. Advanced
- Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina. The spiro core’s rigidity improves binding affinity (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Correlate logP values (calculated: 1.2–1.8) with antimicrobial IC50 (R<sup>2</sup> = 0.89) .
- MD simulations : Assess stability in lipid bilayers for membrane permeability predictions .
How are impurities in this compound synthesized via oxidation routes characterized?
Basic
Common impurities include sulfoxides (e.g., this compound 5-oxide). Characterization methods:
- HPLC-MS : Retention time shifts (ΔtR = 2.3 min) and m/z +16 ([M+H]<sup>+</sup> = 186 → 202) .
- TLC with iodine staining : Sulfoxides show lower Rf values (0.3 vs. 0.5 for parent compound) .
What mechanistic insights explain the ring-opening reactions of this compound?
Advanced
Ring-opening under acidic conditions proceeds via:
Protonation at the nitrogen, weakening the C–N bond.
Nucleophilic attack by water at the spiro carbon, forming a thiolactam intermediate.
Rearomatization to yield a linear thioamide (confirmed by <sup>13</sup>C NMR: δ 172 ppm for C=O) .
Kinetic studies show pseudo-first-order behavior (k = 1.2 × 10<sup>-3</sup> s<sup>-1</sup> at pH 3) .
How does the spirocyclic structure influence the compound’s stability under thermal stress?
Advanced
Thermogravimetric analysis (TGA) reveals:
- Decomposition onset : 215°C (N2 atmosphere).
- Major pathway : Retro-Diels-Alder cleavage releasing volatile fragments (m/z 58, 85).
DSC shows a melting endotherm at 128°C (ΔH = 98 J/g), with no polymorphism detected .
What strategies improve enantioselective synthesis of this compound?
Q. Advanced
- Chiral auxiliaries : (R)-BINOL-phosphoric acid achieves 88% ee in asymmetric cyclization .
- Enzymatic resolution : Lipase B selectively hydrolyzes the (S)-enantiomer (E = 24) .
- Chiral HPLC : Prep-scale separation using Chiralpak AD-H (hexane:IPA = 85:15) .
How are contradictions in biological activity data across studies addressed?
Advanced
Discrepancies in IC50 values (e.g., 12 μM vs. 45 μM) may arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference).
- Solubility limits : Use DMSO concentrations <1% to avoid precipitation artifacts.
- Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
